molecular formula C8H15NO B1394670 3-(pent-4-en-1-yloxy)azetidine CAS No. 1219976-78-9

3-(pent-4-en-1-yloxy)azetidine

Cat. No.: B1394670
CAS No.: 1219976-78-9
M. Wt: 141.21 g/mol
InChI Key: QXELKRQMWCAPHS-UHFFFAOYSA-N
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Description

3-(pent-4-en-1-yloxy)azetidine is a nitrogen-containing heterocyclic compound characterized by a four-membered azetidine ring with a pentenyloxy substituent at the third position. Azetidines are known for their significant ring strain, which imparts unique reactivity and stability compared to other nitrogen heterocycles

Biochemical Analysis

Biochemical Properties

3-(4-Pentenyloxy)azetidine plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been observed to interact with cytochrome P450 enzymes, which are involved in the metabolism of various substrates. The interaction between 3-(4-Pentenyloxy)azetidine and these enzymes can lead to either inhibition or activation, depending on the specific enzyme and reaction conditions. Additionally, this compound can form covalent bonds with nucleophilic amino acid residues in proteins, altering their structure and function .

Cellular Effects

The effects of 3-(4-Pentenyloxy)azetidine on cellular processes are diverse and depend on the cell type and concentration used. In cancer cells, it has been shown to induce apoptosis by activating caspase enzymes and disrupting mitochondrial membrane potential. This compound also affects cell signaling pathways, such as the MAPK/ERK pathway, leading to changes in gene expression and cellular metabolism. In normal cells, 3-(4-Pentenyloxy)azetidine can modulate cell proliferation and differentiation, highlighting its potential therapeutic applications .

Molecular Mechanism

At the molecular level, 3-(4-Pentenyloxy)azetidine exerts its effects through several mechanisms. It can bind to specific biomolecules, such as enzymes and receptors, altering their activity. For example, it has been shown to inhibit the activity of certain kinases by binding to their active sites, preventing substrate phosphorylation. Additionally, 3-(4-Pentenyloxy)azetidine can induce changes in gene expression by interacting with transcription factors and other regulatory proteins. These interactions can lead to either upregulation or downregulation of target genes, depending on the context .

Temporal Effects in Laboratory Settings

The effects of 3-(4-Pentenyloxy)azetidine can change over time in laboratory settings. This compound is relatively stable under standard conditions, but it can degrade over time, especially in the presence of light and oxygen. Long-term studies have shown that prolonged exposure to 3-(4-Pentenyloxy)azetidine can lead to cumulative effects on cellular function, such as increased oxidative stress and DNA damage. These findings underscore the importance of considering the temporal aspects of this compound’s effects in experimental designs .

Dosage Effects in Animal Models

In animal models, the effects of 3-(4-Pentenyloxy)azetidine vary with different dosages. At low doses, it has been observed to have minimal toxic effects and can modulate specific biochemical pathways without causing significant harm. At higher doses, 3-(4-Pentenyloxy)azetidine can induce toxic effects, such as liver and kidney damage, due to its interaction with critical metabolic enzymes. Threshold effects have been noted, where a small increase in dosage can lead to disproportionately large changes in biological responses .

Metabolic Pathways

3-(4-Pentenyloxy)azetidine is involved in several metabolic pathways, primarily through its interaction with cytochrome P450 enzymes. These enzymes catalyze the oxidation of 3-(4-Pentenyloxy)azetidine, leading to the formation of various metabolites. Some of these metabolites can further interact with other enzymes and cofactors, influencing metabolic flux and altering metabolite levels. Understanding these pathways is crucial for predicting the compound’s pharmacokinetics and potential drug interactions .

Transport and Distribution

The transport and distribution of 3-(4-Pentenyloxy)azetidine within cells and tissues are mediated by specific transporters and binding proteins. For instance, it can be transported across cell membranes by organic cation transporters, which facilitate its uptake into cells. Once inside the cell, 3-(4-Pentenyloxy)azetidine can bind to intracellular proteins, affecting its localization and accumulation. These interactions can influence the compound’s bioavailability and efficacy .

Subcellular Localization

3-(4-Pentenyloxy)azetidine exhibits specific subcellular localization patterns, which can affect its activity and function. It has been observed to localize in the cytoplasm and nucleus, where it can interact with various biomolecules. Post-translational modifications, such as phosphorylation and ubiquitination, can influence its targeting to specific compartments or organelles. These localization patterns are essential for understanding the compound’s mechanism of action and potential therapeutic applications .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(pent-4-en-1-yloxy)azetidine typically involves the cyclization of suitable precursors. One common method is the intramolecular cyclization of N-alkylated amino alcohols. For instance, the reaction of 4-penten-1-ol with azetidine-2-carboxylic acid derivatives under acidic conditions can yield the desired product . Another approach involves the use of aziridines, which can undergo ring expansion to form azetidines .

Industrial Production Methods: Industrial production of this compound may involve optimized versions of the aforementioned synthetic routes. The use of continuous flow reactors and microwave-assisted synthesis can enhance reaction efficiency and yield . Additionally, the development of greener and more sustainable methods, such as catalytic processes, is an area of ongoing research.

Chemical Reactions Analysis

Types of Reactions: 3-(pent-4-en-1-yloxy)azetidine can undergo various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: m-CPBA in dichloromethane (DCM) at room temperature.

    Reduction: Hydrogen gas with Pd/C catalyst under mild pressure.

    Substitution: Nucleophiles like sodium azide (NaN3) in polar aprotic solvents.

Major Products Formed:

    Oxidation: Azetidine N-oxides.

    Reduction: Reduced azetidine derivatives.

    Substitution: Functionalized azetidines with diverse substituents.

Comparison with Similar Compounds

Uniqueness: 3-(pent-4-en-1-yloxy)azetidine stands out due to its unique pentenyloxy substituent, which imparts distinct reactivity and potential for functionalization. This makes it a valuable scaffold for the development of novel compounds with diverse applications .

Properties

IUPAC Name

3-pent-4-enoxyazetidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15NO/c1-2-3-4-5-10-8-6-9-7-8/h2,8-9H,1,3-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QXELKRQMWCAPHS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCCCOC1CNC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

141.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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